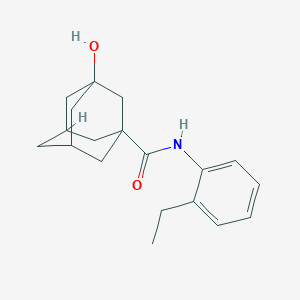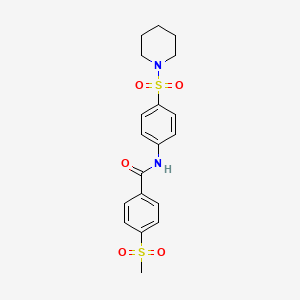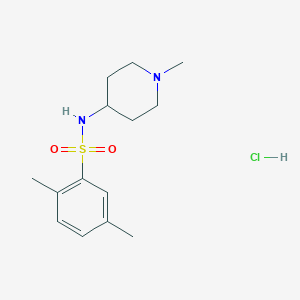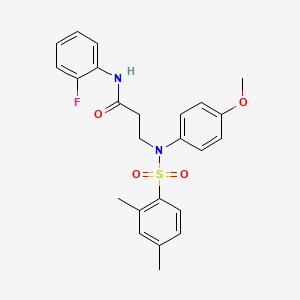
N,N-diethylethanimidamide;thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanimidamide;thiophene-2-carboxylic acid: is a compound that combines two distinct chemical structures: an amidine group and a thiophene carboxylic acid. The amidine group is known for its basic properties, while the thiophene ring is a sulfur-containing heterocycle that is widely studied for its electronic properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amidine Synthesis: The amidine group can be synthesized through the reaction of nitriles with amines under acidic or basic conditions. For example, N,N-diethylethanimidamide can be prepared by reacting ethyl cyanide with diethylamine in the presence of an acid catalyst.
Thiophene Carboxylic Acid Synthesis: Thiophene-2-carboxylic acid can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production of these compounds often involves large-scale reactions using optimized conditions to maximize yield and purity. For example, the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters, is commonly used for the synthesis of thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thiophene-2-carboxylic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The amidine group can be reduced to form amines.
Substitution: Both the amidine and thiophene groups can participate in substitution reactions. For example, electrophilic substitution on the thiophene ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as building blocks for the synthesis of more complex molecules.
Catalysis: Thiophene derivatives are used as ligands in catalytic reactions.
Biology:
Pharmacology: Thiophene-2-carboxylic acid derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Medicine:
Drug Development: The amidine group is a key pharmacophore in many drugs, contributing to their binding affinity and specificity.
Industry:
Mécanisme D'action
The mechanism of action of N,N-diethylethanimidamide;thiophene-2-carboxylic acid depends on its specific application. In biological systems, the amidine group can interact with various enzymes and receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Thiophene-3-carboxylic acid: Another thiophene derivative with similar electronic properties but different substitution patterns.
N,N-dimethylethanimidamide: A similar amidine compound with different alkyl groups.
Uniqueness: N,N-diethylethanimidamide;thiophene-2-carboxylic acid is unique due to the combination of the amidine and thiophene carboxylic acid groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
IUPAC Name |
N,N-diethylethanimidamide;thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C5H4O2S/c1-4-8(5-2)6(3)7;6-5(7)4-2-1-3-8-4/h7H,4-5H2,1-3H3;1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWBZPAYPYVZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)C.C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)




![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)



![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
